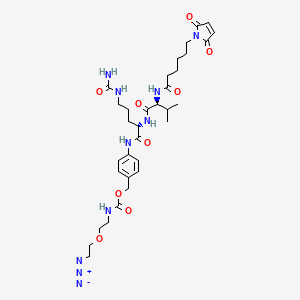
MC-VC-PAB-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-VC-PAB-Azide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapies by connecting a cytotoxic drug to an antibody that specifically targets cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-Azide involves multiple steps, starting with the preparation of the maleimidocaproyl (MC) spacer, followed by the incorporation of the valine-citrulline (VC) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group with an azide functional group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired linkers .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) is commonly used for the analysis and quality control of the final product .
化学反応の分析
Types of Reactions
MC-VC-PAB-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Cleavage Reactions: The linker can be cleaved by proteases, releasing the cytotoxic drug within the target cells.
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Triphenylphosphine and water are used for the reduction of the azide group.
Cleavage Reactions: Proteases like cathepsin B are used to cleave the linker within the target cells.
Major Products Formed
Substitution Reactions: Triazole derivatives are formed in CuAAC reactions.
Reduction Reactions: Amines are formed from the reduction of the azide group.
Cleavage Reactions: The cytotoxic drug is released from the antibody-drug conjugate.
科学的研究の応用
MC-VC-PAB-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications
作用機序
MC-VC-PAB-Azide functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell through endocytosis.
Cleavage: The linker is cleaved by intracellular proteases, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell
類似化合物との比較
MC-VC-PAB-Azide is compared with other similar compounds, such as:
MC-VC-PABC-MMAE: Another cleavable linker used in ADCs, but with a different cytotoxic payload.
MC-VC-PABC: Similar linker structure but without the azide functional group.
MC-VC-MMAE: A linker with a different payload and cleavage mechanism
This compound stands out due to its azide functional group, which allows for versatile chemical modifications and bioconjugation strategies .
特性
分子式 |
C33H48N10O9 |
|---|---|
分子量 |
728.8 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1 |
InChIキー |
JHWPYSXSHDOPHL-SVEHJYQDSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


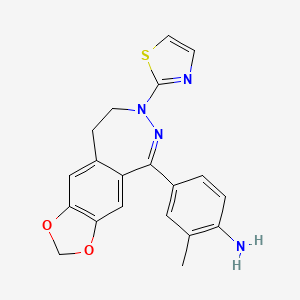


![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
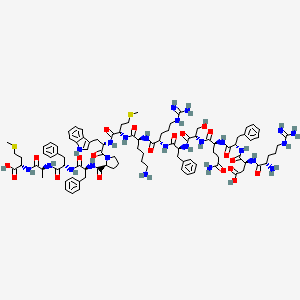
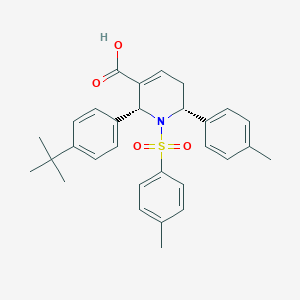
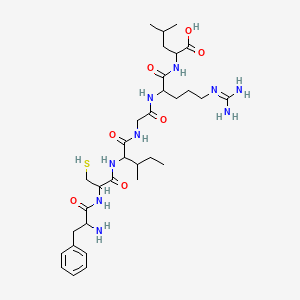

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)




![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
